2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It features a pyridine ring substituted with amino, cyano, and fluorophenyl groups, and an acetamide moiety linked via a sulfanyl bridge to a methoxyphenyl group.
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S/c1-30-16-8-6-15(7-9-16)27-19(29)12-31-22-18(11-25)20(17(10-24)21(26)28-22)13-2-4-14(23)5-3-13/h2-9H,12H2,1H3,(H2,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCMVFFKKFKTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-fluorobenzaldehyde, malononitrile, and ammonium acetate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiourea.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-methoxyaniline and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl and cyano groups play crucial roles in binding to active sites, while the fluorophenyl and methoxyphenyl groups enhance the compound’s stability and specificity. The exact pathways involved may vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-amino-3,5-dicyano-4-phenylpyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[6-amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-{[6-amino-3,5-dicyano-4-(4-fluorophen
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
